3-(prop-2-en-1-yl)piperidin-2-one
Description
Properties
CAS No. |
95683-74-2 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Prop 2 En 1 Yl Piperidin 2 One and Its Analogues
Strategies for the Construction of the Piperidin-2-one Core
The formation of the central piperidin-2-one ring is the foundational step in the synthesis of the target compound. Methodologies generally involve the formation of the six-membered ring through intramolecular cyclization or the rearrangement of existing ring systems.
Intramolecular Cyclization Pathways to 2-Piperidones
Intramolecular cyclization of linear precursors is a direct and widely employed strategy for synthesizing 2-piperidones. These methods often involve the formation of an amide bond from a precursor containing both an amine and a carboxylic acid derivative.
One of the most fundamental approaches is the lactamization of δ-amino carboxylates. This method has been refined using N-sulfinyl-δ-amino-β-ketoesters as versatile chiral building blocks for the asymmetric synthesis of amine derivatives, which can then be cyclized to form the piperidinone ring mdma.ch.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. For instance, a five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate can provide highly substituted 2-piperidinones with excellent diastereoselectivity nih.gov. Similarly, a four-component reaction has been developed for the stereoselective synthesis of pyridinium-substituted piperidin-2-ones, which proceeds through a Michael-Mannich-cyclization cascade hse.ru. Another innovative approach is an organophotocatalyzed [1 + 2 + 3] strategy that allows for the one-step construction of diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds nih.gov.
| Cyclization Strategy | Key Precursors | Reaction Type | Notes |
| Lactamization | δ-amino carboxylates | Amide bond formation | A classic and direct method mdma.ch. |
| Multicomponent Reaction | Aldehydes, nitriles, malonates, NH4OAc | Cascade (Knoevenagel-Michael-Mannich) | High diastereoselectivity for polysubstituted products nih.gov. |
| Organophotocatalysis | Ammonium salts, alkenes, unsaturated carbonyls | [1+2+3] Cycloaddition | Accesses diverse substitution patterns in one step nih.gov. |
Ring Expansion and Contraction Methodologies
Ring expansion provides an alternative route to the piperidin-2-one core, often starting from more readily available five-membered ring precursors. The Beckmann rearrangement is a classic example, where cyclopentanone oxime is rearranged under acidic conditions to yield 2-piperidone google.com. This method is particularly useful for producing the unsubstituted parent lactam.
More sophisticated ring expansion strategies have been developed for creating substituted piperidines. For example, the ring expansion of chiral pyrrolinols can be achieved via an aziridinium salt intermediate. This transformation proceeds with nucleophilic opening of the aziridinium ion, leading to 3-substituted piperidines with high diastereocontrol thieme-connect.com. Similarly, ring expansion of substituted aziridines can provide access to 2-alkyl piperidines researchgate.net. While these methods typically yield piperidines, the strategic placement of functional groups can allow for subsequent oxidation to the desired piperidin-2-one. A review of synthetic methods highlights the ring expansion of pyrrolidines as a prevalent method for accessing the piperidine (B6355638) skeleton researchgate.net.
Stereoselective Introduction and Manipulation of the Prop-2-en-1-yl Moiety
Introducing the prop-2-en-1-yl (allyl) group at the C3 position with control over the resulting stereochemistry is a critical challenge. This is typically achieved by either creating the stereocenter during the allylation step on a prochiral precursor or by diastereoselective functionalization of an existing chiral piperidinone.
Asymmetric Allylation and Conjugate Addition Strategies
Asymmetric catalysis offers a powerful means to install the allyl group enantioselectively. A synergistic Cu/Ir-catalyzed asymmetric allylation has been used to construct chiral piperidine skeletons, demonstrating excellent enantioselectivity control nih.gov. Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines also provide a route to enantioenriched 3-substituted piperidines, which can be precursors to the target lactam nih.govacs.org.
Conjugate addition, or Michael addition, is another key strategy. The stereoselective Michael-like addition of various nucleophiles to 5,6-dihydropyridine-2-thiones has been reported to proceed with high stereocontrol, yielding trans-substituted piperidine-2-thiones researchgate.net. Subsequent S-allylation and a thio-Claisen rearrangement can introduce the allyl group at the C3 position, followed by desulfurization to give the corresponding 2-piperidinone researchgate.net.
Diastereoselective Synthesis of 3-(prop-2-en-1-yl)piperidin-2-one Stereoisomers
When a chiral piperidinone precursor is used, the existing stereocenters can direct the diastereoselective introduction of the allyl group. An enantioselective total synthesis of the alkaloid (-)-adaline was achieved starting from a chiral piperidone derivative prepared by the diastereoselective allylation of a chiral tricyclic N-acyl-N,O-acetal nih.gov. This highlights how a chiral auxiliary can effectively control the stereochemical outcome of the allylation step.
Alternatively, the asymmetric alkylation of a chiral N-protected piperidin-2-one can be employed. For example, the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one using s-BuLi and an alkyl halide was shown to produce a single diastereomer of the 3-alkylated product researchgate.net. This approach, using an allyl halide, would provide a direct route to diastereomerically pure 3-allyl-piperidin-2-ones.
| Method | Approach | Catalyst/Reagent | Stereocontrol |
| Asymmetric Allylation | Catalytic reaction on prochiral substrate | Synergistic Cu/Ir catalysts nih.gov | Enantioselective |
| Asymmetric Reductive Heck | Catalytic cross-coupling | Rhodium catalysts nih.govacs.org | Enantioselective |
| Thio-Claisen Rearrangement | Rearrangement of S-allyl thiolactam | Thermal | Diastereoselective (substrate control) researchgate.net |
| Diastereoselective Alkylation | Alkylation of chiral lactam | Chiral auxiliary and strong base (s-BuLi) nih.govresearchgate.net | Diastereoselective |
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact.
Several green chemistry approaches have been developed for the synthesis of N-substituted piperidones, which are relevant to the synthesis of analogues of the target compound. An efficient one-pot process using environmentally benign carbonate bases has been reported, which offers significant advantages over classical methods like the Dieckman condensation in terms of atom economy and waste minimization. figshare.comresearchgate.netnih.govfigshare.comacs.org
Catalysis is central to many modern synthetic strategies. As mentioned, rhodium-catalyzed asymmetric carbometalation provides a highly regio- and enantioselective route to 3-substituted piperidine precursors nih.govacs.org. Organophotocatalysis represents another cutting-edge approach, enabling the construction of the 2-piperidinone ring from simple starting materials under mild conditions, driven by visible light nih.gov. These catalytic methods often lead to higher efficiency, selectivity, and functional group tolerance compared to stoichiometric reactions.
Metal-Catalyzed Methodologies for C-C and C-N Bond Formation
Metal-catalyzed reactions offer powerful and efficient tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the synthesis of heterocyclic compounds like this compound. While specific literature on the direct metal-catalyzed synthesis of this exact compound is limited, methodologies applied to analogous piperidone and related heterocyclic systems provide a strong basis for potential synthetic routes.
Palladium-catalyzed allylation reactions are a cornerstone of modern organic synthesis. The Tsuji-Trost allylation, for instance, could be envisioned for the synthesis of the target molecule, likely involving the allylation of a pre-formed piperidin-2-one enolate. Research on the palladium-catalyzed allylic alkylation of 2-substituted pyridines has demonstrated the feasibility of introducing allyl groups to aza-heterocycles, a strategy that could potentially be adapted for piperidin-2-one scaffolds.
Rhodium-catalyzed reactions also present a promising avenue. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been used to access 3-substituted piperidines with high enantioselectivity. researchgate.net This method, followed by oxidation of the resulting piperidine, could provide a route to chiral 3-allyl-piperidin-2-one. Furthermore, Rh(III)-catalyzed C-H activation and allylation of indoles with organosilicon reagents showcase the potential for direct functionalization of heterocyclic C-H bonds, a strategy that could be explored for the C3-allylation of piperidin-2-one.
A summary of relevant metal-catalyzed reactions for the synthesis of substituted piperidines, which could be adapted for this compound, is presented in the interactive table below.
| Catalyst System | Reaction Type | Substrate Scope | Key Features | Potential Application |
|---|---|---|---|---|
| [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Carbometalation | Dihydropyridines and Arylboronic Acids | High enantioselectivity for 3-substituted tetrahydropyridines. researchgate.net | Enantioselective synthesis of the piperidine precursor. |
| [(η³-allyl)PdCl]₂ / PPh₃ | Allylation of Alkylpyridines | N-allyl pyridinium salts | Formal transfer of N-allyl groups to the pyridine periphery. | Introduction of the allyl group to a pyridine-like precursor. |
| Pd(OAc)₂ / Ligand | Allylic Alkylation | 2-Substituted Pyridines | Regio- and diastereoselective formation of homoallylic stereocenters. | Stereoselective synthesis of the target compound from a suitable precursor. |
| Grubbs II Catalyst | Ring-Closing Metathesis | Dienic amine derivatives | Formation of the piperidone ring from an acyclic precursor. nih.gov | Construction of the core heterocyclic structure. |
Organocatalytic and Biocatalytic Transformations
Organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering milder reaction conditions, higher selectivity, and a better sustainability profile.
Organocatalytic Approaches: The application of small organic molecules as catalysts for the synthesis of piperidine derivatives has been extensively reviewed. acs.org For the synthesis of 3-substituted piperidin-2-ones, organocatalytic Michael additions of nucleophiles to α,β-unsaturated lactams or the conjugate addition of aldehydes to nitro-olefins followed by cyclization are plausible strategies. For instance, O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization process to synthesize polysubstituted piperidines with excellent enantioselectivity, forming four contiguous stereocenters in one step. acs.org While a direct application to this compound has not been reported, this methodology highlights the potential of organocatalysis in constructing complex piperidine scaffolds from simple precursors.
Biocatalytic Transformations: Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity. While the direct enzymatic allylation of a piperidin-2-one is not yet established, recent advancements in biocatalytic C-H oxidation and radical cross-coupling offer promising avenues for the functionalization of piperidines. researchgate.netchemistryviews.org For example, enzymes can introduce hydroxyl groups into the piperidine ring, which can then be further functionalized. A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a key reactive intermediate for a subsequent Mannich reaction. nih.gov Such multi-catalytic systems could be engineered for the synthesis of 3-allyl-piperidin-2-one.
Development of Sustainable Synthetic Routes and Atom-Economy Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of renewable feedstocks, reduction of waste, and maximization of atom economy.
The synthesis of piperidones from renewable resources is an attractive goal. For instance, δ-valerolactone, a precursor to piperidin-2-one, can be derived from biomass. The development of catalytic methods that utilize such bio-based starting materials is a key aspect of sustainable synthesis.
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a critical metric for sustainable synthesis. Reactions that proceed via C-H activation are inherently atom-economical as they avoid the need for pre-functionalized substrates. The development of metal-catalyzed or enzymatic C-H allylation of piperidin-2-one would represent a highly atom-economical route to this compound.
Furthermore, the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic systems that can be easily recovered and recycled are important considerations in the design of sustainable synthetic processes for piperidone derivatives. An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed, which presents significant advantages over classical methods like the Dieckmann condensation. researchgate.net
This compound as a Key Intermediate in Total Synthesis Efforts
The strategic placement of the allyl group in this compound makes it a potentially valuable intermediate in the total synthesis of complex natural products, particularly alkaloids. The allyl group can be readily transformed into a variety of other functional groups through reactions such as oxidation, hydroboration-oxidation, or metathesis.
While a specific total synthesis employing this compound as a key intermediate is not prominently featured in the reviewed literature, the use of substituted piperidines as building blocks in the synthesis of alkaloids is well-established. The synthesis of complex piperidines via biocatalytic C-H oxidation and radical cross-coupling sequences highlights the importance of functionalized piperidine scaffolds in accessing complex molecular architectures. researchgate.net The development of efficient synthetic routes to this compound would undoubtedly facilitate its application in the total synthesis of natural products containing the piperidine motif.
Chemical Reactivity and Transformative Chemistry of 3 Prop 2 En 1 Yl Piperidin 2 One
Reactivity of the Piperidin-2-one Lactam Framework
The piperidin-2-one ring system, a six-membered lactam, is a prevalent scaffold in many biologically active compounds and natural products. acs.org Its reactivity is primarily centered around the amide linkage, which can undergo a variety of transformations.
Transformations at the Lactam Carbonyl Group
The carbonyl group of the lactam is a key site for nucleophilic attack. While less reactive than the corresponding ketone due to resonance delocalization of the nitrogen lone pair, it can still participate in a range of reactions. For instance, reduction of the lactam carbonyl to a methylene (B1212753) group would yield the corresponding 3-allylpiperidine. Strong reducing agents like lithium aluminum hydride are typically required for such transformations.
Furthermore, the carbonyl group can be targeted in ring-opening reactions, a topic that will be explored in more detail in section 3.1.3.
N-Functionalization Reactions of the Piperidin-2-one Nitrogen
The nitrogen atom of the lactam, while part of an amide, retains some nucleophilic character and can be functionalized. N-alkylation, N-acylation, and N-arylation reactions are common transformations for lactams. These reactions typically require a base to deprotonate the N-H bond, generating a more nucleophilic lactamate anion. This anion can then react with various electrophiles. For example, reaction with an alkyl halide in the presence of a base like sodium hydride would lead to the corresponding N-alkylated product.
The introduction of substituents on the nitrogen atom can significantly influence the compound's physical, chemical, and biological properties. For instance, N-substitution can alter the conformational preferences of the piperidine (B6355638) ring. nih.gov
Ring-Opening and Rearrangement Reactions of the 2-Piperidone System
The lactam ring of 3-(prop-2-en-1-yl)piperidin-2-one can be cleaved under various conditions, leading to the formation of acyclic amino acids or their derivatives. Both acidic and basic hydrolysis can break the amide bond, yielding 5-amino-2-allyloctanoic acid. This hydrolytic cleavage is a fundamental reaction of lactams.
More complex ring-opening and rearrangement reactions can also be envisioned. For example, under specific conditions, lactams can undergo rearrangements to form different heterocyclic systems. Additionally, oxidative cleavage of the piperidine ring has been reported for related systems, often initiated by photooxidation, which can lead to the formation of amino-aldehydes. researchgate.net Palladium-catalyzed ring-opening aminolysis of strained bicyclic lactam-lactones has been shown to produce 3-hydroxy-2-piperidinone carboxamides, demonstrating the potential for selective C-O bond cleavage in related systems. nih.gov
Reactivity of the Prop-2-en-1-yl Side Chain
The allyl group is a versatile functional handle that can participate in a wide range of chemical transformations, offering numerous possibilities for elaborating the structure of this compound.
Olefin Functionalization Reactions (e.g., additions, metathesis, hydrofunctionalization)
The double bond of the allyl group is susceptible to a variety of addition reactions. Halogenation, for instance, with bromine or chlorine, would yield the corresponding dihalo-propyl derivative. Hydroboration-oxidation would lead to the formation of the corresponding primary alcohol, 3-(3-hydroxypropyl)piperidin-2-one, with anti-Markovnikov regioselectivity. Conversely, acid-catalyzed hydration or oxymercuration-demercuration would produce the Markovnikov alcohol.
Olefin metathesis provides a powerful tool for carbon-carbon bond formation. Cross-metathesis with another olefin in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst, could be used to introduce a wide variety of substituents at the terminus of the side chain. Ring-closing metathesis is not directly applicable to this acyclic diene precursor.
Hydrofunctionalization reactions, which involve the addition of an H-X bond across the double bond, are also highly valuable. For example, hydroformylation would introduce a formyl group, leading to the formation of an aldehyde. Hydroamination and hydrocyanation are other potential transformations that could introduce nitrogen- and carbon-based functionalities, respectively. Nickel-catalyzed functionalization/isomerization of terminal olefins can lead to the formation of more substituted alkenes. nih.gov
Radical and Photochemical Transformations Involving the Allyl Group
The allyl group can participate in radical reactions. For example, radical addition of thiols or other radical precursors can occur across the double bond. Photochemical reactions, such as [2+2] cycloadditions with other olefins, can lead to the formation of cyclobutane (B1203170) rings, further increasing the molecular complexity. Light-promoted radical addition has been utilized in the synthesis of highly functionalized allylated bicyclo[1.1.1]pentanes. nih.gov
The allylic position (the carbon atom adjacent to the double bond) is also reactive. It can be functionalized through allylic oxidation, for instance, using selenium dioxide to introduce a hydroxyl group, or through allylic halogenation with reagents like N-bromosuccinimide.
Stereochemical Control and Regioselectivity in Reactions of this compound
The stereocenter at the C3 position of this compound plays a crucial role in directing the stereochemical outcome of reactions involving the allyl group and the lactam ring. This inherent chirality can be exploited to achieve high levels of diastereoselectivity in various transformations.
A notable example of stereochemical control is observed in epoxidation reactions of the allyl double bond. The direct and highly diastereoselective synthesis of 3,4-epoxy-2-piperidones has been achieved from related allyl amine systems. nih.gov This suggests that the epoxidation of this compound would likely proceed with facial selectivity dictated by the existing stereocenter at C3, leading to the preferential formation of one diastereomer of the corresponding epoxide. The stereochemical outcome is often influenced by the directing effect of nearby functional groups, which can coordinate with the epoxidizing agent.
Similarly, dihydroxylation of the alkene can be performed with stereocontrol. Alkenes can undergo both syn- and anti-dihydroxylation depending on the reagents used. libretexts.org For instance, reagents like osmium tetroxide typically lead to syn-diols, while the opening of an epoxide intermediate under acidic conditions results in an anti-diol. libretexts.org The diastereoselectivity of these reactions on this compound would be influenced by the steric and electronic environment created by the piperidinone ring and its substituents.
Hydroboration-oxidation of the terminal double bond of the allyl group is a key reaction that proceeds with predictable regioselectivity, placing the boron atom on the less substituted carbon (anti-Markovnikov addition). rsc.orgchemrxiv.orgyoutube.com Subsequent oxidation replaces the boron with a hydroxyl group. rsc.org The stereochemistry of this addition is typically syn, and in the context of an existing chiral center, this can lead to the formation of a specific diastereomer. rsc.org Studies on the hydroboration of allylsilanes have shown that the stereoselectivity is influenced by the steric bulk of the silyl (B83357) group, leading to the delivery of the borane (B79455) and hydrogen from the face anti to the silyl group. rsc.org A similar principle can be applied to this compound, where the piperidinone ring would direct the approach of the borane.
The table below summarizes potential stereoselective and regioselective reactions on this compound based on analogous systems.
| Reaction | Reagent(s) | Expected Major Product | Type of Selectivity | Ref. |
| Epoxidation | m-CPBA or other peroxy acids | 3-(oxiran-2-ylmethyl)piperidin-2-one (specific diastereomer) | Diastereoselective | nih.gov |
| syn-Dihydroxylation | 1. OsO₄, pyridine; 2. NaHSO₃/H₂O | 3-(2,3-dihydroxypropyl)piperidin-2-one (syn-diol) | Diastereoselective | libretexts.org |
| anti-Dihydroxylation | 1. Epoxidation; 2. H₃O⁺ | 3-(2,3-dihydroxypropyl)piperidin-2-one (anti-diol) | Diastereoselective | libretexts.org |
| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN; 2. H₂O₂, NaOH | 3-(3-hydroxypropyl)piperidin-2-one | Regioselective, Diastereoselective | rsc.orgchemrxiv.org |
Design and Synthesis of Structurally Modified Analogues and Derivatives of this compound
The versatile structure of this compound makes it an excellent starting material for the design and synthesis of a wide range of structurally modified analogues and derivatives. These modifications can be targeted at the lactam ring, the allyl group, or both, leading to novel scaffolds with potential applications in medicinal chemistry and materials science.
One important class of derivatives is spirocyclic lactams . These can be synthesized through various strategies, including intramolecular cyclization reactions. researchgate.netnu.edu.kzresearchgate.netrsc.org For instance, the allyl group can be functionalized to introduce a nucleophilic or electrophilic center, which can then react with a suitable partner on the lactam ring or its nitrogen substituent to form a new ring spiro-fused at the C3 position. Aza-annulation reactions employing [3+2] and [3+3] cycloadditions with α-ketolactams have been shown to be effective in creating spirocyclic piperidones with high diastereoselectivity. researchgate.net
Bicyclic lactams represent another significant class of derivatives. Ring-closing metathesis (RCM) is a powerful tool for the synthesis of such compounds. nih.govrsc.orgnih.govthieme-connect.de By introducing a second double bond into the molecule, for example, through N-alkenylation of the lactam nitrogen, a diene precursor can be formed. This diene can then undergo RCM to construct a new ring fused to the piperidinone core. The size of the newly formed ring can be controlled by the length of the N-alkenyl chain. This approach has been utilized in the synthesis of various unsaturated nitrogen heterocycles. nih.gov
The functionalization of the allyl group itself leads to a diverse range of derivatives. As discussed in the previous section, epoxidation, dihydroxylation, and hydroboration-oxidation introduce hydroxyl and epoxide functionalities. These groups can be further elaborated. For example, the resulting diols can be selectively protected and oxidized to create new carbonyl functionalities. The terminal alkene also provides a handle for other transformations such as radical additions and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
The table below provides an overview of synthetic strategies for creating analogues and derivatives from this compound.
| Derivative Class | Synthetic Strategy | Key Reagents/Conditions | Potential Products | Ref. |
| Spirocyclic Piperidones | Intramolecular Cyclization / Aza-annulation | Base or acid catalysis, transition metal catalysts | Spiro[piperidine-3,X']-2-one derivatives | researchgate.netnu.edu.kzresearchgate.netrsc.org |
| Bicyclic Piperidones | Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' catalysts | Fused bicyclic lactams | nih.govrsc.orgnih.govthieme-connect.de |
| Hydroxylated Derivatives | Dihydroxylation | OsO₄ or KMnO₄ (syn); Epoxidation then hydrolysis (anti) | 3-(dihydroxypropyl)piperidin-2-ones | libretexts.org |
| Epoxidized Derivatives | Epoxidation | m-CPBA, other peroxy acids | 3-(oxiran-2-ylmethyl)piperidin-2-ones | nih.gov |
| Chain-Extended Alcohols | Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | 3-(3-hydroxypropyl)piperidin-2-one | rsc.orgchemrxiv.org |
| Substituted Piperidines | Reduction and N-Functionalization | LiAlH₄, followed by alkylation/acylation | N-substituted 3-propylpiperidines | nih.gov |
Structural Elucidation and Conformational Dynamics of 3 Prop 2 En 1 Yl Piperidin 2 One
Advanced Spectroscopic Characterization Techniques
The precise structure and dynamic nature of 3-(prop-2-en-1-yl)piperidin-2-one are elucidated using a combination of sophisticated spectroscopic methods. These techniques provide a comprehensive understanding of the molecule's three-dimensional arrangement and conformational flexibility.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for determining the stereochemistry and studying the dynamic processes in molecules like this compound. Techniques such as Variable Temperature NMR (VT-NMR) are particularly insightful for analyzing conformational equilibria. korea.ac.kr
In substituted piperidine (B6355638) systems, NMR is used to observe dynamic processes like ring inversion and nitrogen inversion. rsc.orgrsc.org For N-acylpiperidines, the partial double-bond character of the amide C-N bond can lead to distinct conformers. nih.govresearchgate.net VT-NMR studies allow for the determination of the energy barriers associated with these conformational changes. By tracking the chemical shifts and signal shapes as a function of temperature, researchers can identify coalescence points where the exchange rate between different conformations becomes equal to the frequency difference of the signals. youtube.com For example, in related N-substituted piperazines, activation energy barriers for conformational changes have been calculated from coalescence points determined by ¹H NMR. nih.gov
For this compound, ¹H and ¹³C NMR spectra would be expected to confirm the connectivity of the allyl group at the C3 position. The stereochemical relationship between the C3 proton and adjacent ring protons could be established through coupling constants and 2D NMR experiments like NOESY, which can reveal through-space proximity of nuclei. Dynamic NMR studies would be crucial to investigate the equilibrium between different chair and potentially twist-boat conformations of the piperidin-2-one ring. nih.govacs.org
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Intermolecular Interaction Mapping
Single-crystal X-ray diffraction (XRD) provides definitive proof of a molecule's absolute configuration and a detailed map of its intermolecular interactions in the solid state. For substituted piperidines, XRD studies consistently reveal that the six-membered ring typically adopts a chair conformation. nih.govresearchgate.netresearchgate.net
In a closely related compound, 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, the piperidine ring was confirmed to have a chair conformation. nih.govresearchgate.net The analysis of crystal packing for such molecules often reveals a network of intermolecular interactions, such as C-H···π interactions, which can link molecules into dimers or more extended structures. nih.govresearchgate.netresearchgate.net The study of these non-covalent interactions is critical for understanding the material's crystal engineering and solid-state properties. rsc.orgnih.govmdpi.com
For this compound, an XRD analysis would be expected to show the piperidin-2-one ring in a chair or a slightly distorted chair conformation. The analysis would precisely determine the bond lengths, bond angles, and torsion angles, establishing the orientation of the allyl substituent (axial or equatorial) in the crystal lattice. Furthermore, it would identify key intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, which dictate the crystal packing.
Table 1: Representative Crystallographic Data for a Related Piperidine Derivative
| Parameter | Value for 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one researchgate.net |
|---|---|
| Chemical Formula | C₂₀H₂₁NO |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.7588 (4) |
| b (Å) | 23.4597 (5) |
| c (Å) | 8.7769 (2) |
| β (°) | 98.771 (1) |
| Volume (ų) | 3410.34 (13) |
| Key Conformation Feature | Piperidine ring adopts a chair conformation. |
Advanced Vibrational Spectroscopy (IR, Raman) for Specific Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about specific functional groups and can offer insights into molecular conformation. mdpi.com These techniques are widely used to identify characteristic vibrations in organic compounds. researchgate.net
In this compound, key functional groups would produce distinct signals. The FT-IR and Raman spectra would be expected to show:
N-H stretching: A characteristic band for the secondary amide.
C=O stretching: A strong absorption for the lactam carbonyl group. The position of this band can be sensitive to hydrogen bonding and ring strain.
C=C stretching: A band corresponding to the alkene of the prop-2-en-1-yl group.
C-H stretching: Bands for both sp² (alkene) and sp³ (aliphatic ring and allyl) C-H bonds.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational assignments based on the calculated Potential Energy Distribution (PED). mdpi.com By comparing experimental spectra with theoretical calculations for different possible conformers, vibrational spectroscopy can help to identify the predominant conformation present in a sample. researchgate.net
Conformational Analysis of the Piperidin-2-one Ring and Prop-2-en-1-yl Substituent
Preferred Conformations and Energy Barriers within the Piperidin-2-one Ring System
The piperidin-2-one ring, like other saturated six-membered rings, is not planar. It primarily adopts a chair conformation to minimize angular and torsional strain. However, other forms like twist-boat conformations are also possible and may exist in equilibrium. nih.gov The presence of the lactam functionality (an internal N-acyl group) introduces planarity at the nitrogen atom due to resonance, which influences the ring's geometry. acs.org
Studies on similar piperidone systems using techniques like ultrasonic relaxation have been employed to determine the energy barriers opposing conformational changes such as ring inversion. rsc.orgrsc.org The barrier to inversion for six-membered rings can be influenced by the presence of sp²-hybridized atoms within the ring, which tends to lower the energy barrier compared to cyclohexane. acs.org For a piperidin-2-one ring, the chair-to-chair interconversion is the most significant dynamic process, and the energy barrier for this process dictates the rate of conformational exchange at a given temperature.
Influence of Allyl Substitution on Ring Dynamics and Overall Molecular Architecture
The substitution of an allyl group at the C3 position has a significant impact on the conformational equilibrium of the piperidin-2-one ring. The substituent can exist in either an axial or an equatorial position, and the preference between these is determined by a balance of steric interactions.
A key factor is the potential for allylic strain (A¹,³ strain), a type of steric strain that occurs between a substituent on a double bond and a substituent on an adjacent sp³-hybridized carbon. In N-acyl piperidines, a related effect known as pseudoallylic strain can arise due to the partial double-bond character of the amide bond. nih.govacs.org This effect can force substituents at the C2 position to adopt an axial orientation to minimize steric repulsion. nih.govacs.orgnih.gov
Theoretical and Computational Chemistry Studies
Computational chemistry serves as a powerful tool to complement experimental data, offering a molecular-level understanding that can be difficult to obtain through empirical methods alone. For this compound, these studies would focus on its electronic structure, conformational flexibility, and potential as a scaffold for drug design.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. For this compound, DFT calculations would be employed to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations are instrumental in predicting the molecule's reactivity and simulating its spectroscopic signatures.
DFT studies on related heterocyclic compounds have demonstrated the utility of this approach. For instance, in studies of other piperazine (B1678402) derivatives, DFT analysis has been used to investigate their geometric properties and electronic structures. nih.gov Such analyses for this compound would likely reveal the preferred conformation of the piperidinone ring, which typically adopts a chair or twisted-chair conformation to minimize steric strain. The presence of the prop-2-en-1-yl (allyl) group at the C3 position introduces additional conformational possibilities and influences the electronic landscape of the molecule.
The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.
Simulations of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, are another valuable application of DFT. By comparing calculated spectra with experimental data, researchers can confirm the structure of the synthesized compound and gain a more detailed understanding of its bonding environment.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |
|---|---|---|---|
| This compound | C₈H₁₃NO | 139.19 | 3-allyl-2-piperidinone |
| 2-Piperidinone | C₅H₉NO | 99.13 | Piperidin-2-one |
| Piperidin-3-one | C₅H₉NO | 99.13 | piperidin-3-one nih.gov |
| 1-(prop-2-en-1-yl)piperidine | C₈H₁₅N | 125.21 | 1-prop-2-enylpiperidine researchgate.net |
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and understanding the influence of the surrounding environment, such as a solvent.
For this compound, MD simulations would reveal the different conformations the molecule can adopt in solution and the energetic barriers between them. The flexibility of the allyl side chain and the piperidinone ring would be of particular interest. These simulations can track the puckering of the six-membered ring and the rotation around the C-C bond connecting the ring to the allyl group.
The inclusion of explicit solvent molecules in MD simulations allows for the study of solvent effects on the conformational preferences and dynamics of the compound. The interactions between the solute and solvent molecules, such as hydrogen bonding between the amide group of the piperidinone and water, can significantly influence the molecule's structure and reactivity. In studies of other piperidine derivatives, MD simulations have been crucial in validating the stability of ligand-protein complexes under physiological conditions. nih.gov
Derivatives of piperidinone have been investigated as inhibitors of various biological targets. For example, molecular docking studies on 3,5-bis(arylidene)-4-piperidone derivatives have been used to understand their binding to the β5 subunit of the 20S proteasome, a target in cancer therapy. nih.gov Similarly, other piperidine derivatives have been docked into the active sites of opioid receptors to investigate their analgesic potential. nih.gov
In a hypothetical docking study of this compound or its derivatives, the molecule would be placed into the binding site of a target protein, and its interactions would be scored based on factors like hydrogen bonding, hydrophobic contacts, and electrostatic interactions. The results of such studies can guide the synthesis of new derivatives with improved binding affinity and selectivity. For instance, the allyl group of this compound could be modified to better fit into a hydrophobic pocket of a target protein, or the amide group could be positioned to form key hydrogen bonds with the receptor.
Table 2: Examples of Molecular Docking Studies on Piperidine/Piperidinone Derivatives
| Derivative Class | Biological Target | Key Findings |
|---|---|---|
| 3,5-Bis(arylidene)-4-piperidone derivatives | 20S proteasome | Chloro-substituted compounds showed strong binding free energies, indicating potential for proteasome inhibition. nih.gov |
| Piperidine derivatives | Opioid receptor | Docking revealed interactions between the ligand and key amino acid residues, correlating with analgesic activity. nih.gov |
| Piperine analogs | Akt1 kinase domain | Analogs showed favorable binding affinities and interactions, suggesting potential as antagonists. |
These computational approaches, from quantum mechanics to molecular dynamics and docking, provide a comprehensive framework for understanding the chemical nature of this compound and for rationally designing new molecules with desired biological activities.
Academic Applications and Research Potential of 3 Prop 2 En 1 Yl Piperidin 2 One
Utilization as a Versatile Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functionality of 3-(prop-2-en-1-yl)piperidin-2-one make it an attractive starting material for the synthesis of more complex molecules. portico.orgtcichemicals.com Its ability to be transformed into a variety of other cyclic and heterocyclic structures underscores its importance as a chiral building block.
Role in Natural Product Synthesis Schemes
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, the broader class of substituted piperidones is crucial in the synthesis of various alkaloids. rsc.org The structural motif of a 3-substituted piperidin-2-one is a key intermediate in the synthesis of numerous biologically active natural products. For instance, the synthesis of piperidine-based alkaloids often proceeds through intermediates that are structurally analogous to 3-allyl-2-piperidone. rsc.org The development of stereoselective methods to synthesize substituted piperidines is a testament to their importance in natural product synthesis. researchgate.net
Precursor to Structurally Diverse Heterocyclic Compounds
The chemical reactivity of the allyl group and the lactam functionality in this compound allows for its conversion into a wide range of other heterocyclic compounds. The double bond of the allyl group can undergo various transformations such as oxidation, reduction, and addition reactions, while the lactam ring can be opened or further functionalized.
For example, piperidone derivatives can be converted to other functional groups to construct bioactive heterocycles. nih.gov A notable transformation is the ring-closing metathesis of related diallylated piperidine (B6355638) derivatives, which leads to the formation of bicyclic structures. nih.gov Furthermore, the piperidone core can be a precursor to other heterocyclic systems through ring-expansion or ring-contraction reactions, although specific examples starting directly from this compound are not prevalent in the reviewed literature. The synthesis of various piperidone derivatives and their subsequent transformations highlight the versatility of this scaffold in generating molecular diversity. osti.govnih.gov
Contributions to Methodological Advancements in Organic Synthesis
The unique structural features of this compound make it a valuable tool for the development and exploration of new synthetic methods.
Development of Novel Catalytic Systems Utilizing the Compound as a Substrate or Ligand
Substituted piperidones, including those with allylic side chains, have been instrumental in the development of novel catalytic systems. For instance, processes for the N-allylation of piperidine derivatives have been developed using palladium catalysts. google.com While this example focuses on the introduction of an allyl group to the nitrogen, it highlights the importance of allylated piperidines in catalytic research. The development of rhodium-catalyzed reactions of 3-diazopiperidin-2-ones with various nucleophiles demonstrates the utility of functionalized piperidinones in developing new carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net
Exploration of New Reaction Pathways and Mechanistic Insights
The reactivity of this compound and its derivatives provides a platform for exploring new reaction pathways and gaining mechanistic insights. The study of olefination reactions of 3-diazopiperidin-2-one, a related compound, has led to the development of new conditions for this transformation. researchgate.net Furthermore, the synthesis of various substituted piperidones and their subsequent reactions have allowed for the investigation of reaction mechanisms, such as those involved in palladium-catalyzed intramolecular C–N bond formation.
Chemical Biology Probes and Mechanistic Studies (Strictly in vitro and molecular level, avoiding any mention of therapeutic application, efficacy, safety, or clinical outcomes)
The piperidine scaffold is a common feature in molecules designed to interact with biological systems. mdpi.com While direct in vitro studies on this compound as a chemical biology probe are not widely reported, its structural analogues and derivatives have been used in such contexts.
For instance, substituted piperidines have been synthesized and evaluated for their binding affinity to various receptors in vitro, providing insights into structure-activity relationships. nih.gov The synthesis of N-(piperidin-4-yl)-naphthamides and their in vitro evaluation at dopamine (B1211576) and serotonin (B10506) receptors is an example of how piperidine derivatives are used to probe biological systems. nih.gov These studies, while not directly involving this compound, underscore the potential of this class of compounds to be functionalized and utilized as probes to investigate molecular-level interactions with biological targets. The allyl group, in particular, could be used for covalent labeling of proteins or as a handle for attaching reporter molecules.
Design and Synthesis of Analogues for Targeted Molecular Interactions
The synthesis of analogues of this compound is crucial for exploring its potential in targeted molecular interactions. The piperidine building block is a significant component in many biologically active compounds, influencing properties such as antioxidant and anti-Alzheimer's activities. ajchem-a.com Researchers employ various synthetic strategies to create a library of derivatives with modified steric and electronic properties.
Modern synthetic methodologies enable the efficient construction of the core piperidin-2-one ring system. One such advanced approach is the organophotocatalyzed [1 + 2 + 3] strategy, which allows for the one-step synthesis of diverse 2-piperidinones from ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds under mild conditions.
More classical but highly effective methods are also employed. For instance, the synthesis of a more complex analogue, 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, was achieved through a multicomponent reaction involving hexene-2-one, benzaldehyde, and ammonium acetate, followed by cyclization. nih.gov Asymmetric synthesis is particularly important for producing enantiomerically pure analogues to study stereospecific interactions with biological targets. An example is the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, an analogue where the allyl group is replaced by a methyl group. This synthesis demonstrates that the choice of protecting groups on chiral auxiliaries can control the diastereoselectivity of the alkylation step, yielding specific stereoisomers.
The table below summarizes representative synthetic approaches to piperidinone analogues.
| Analogue Name | Synthetic Method | Key Features |
| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | Multicomponent reaction followed by cyclization | Introduction of bulky phenyl groups to probe steric tolerance in binding pockets. nih.gov |
| Substituted 2-Piperidinones | Organophotocatalyzed [1 + 2 + 3] Annulation | A modern, one-step method for creating a variety of substituted piperidinone cores. |
| (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Asymmetric alkylation using a chiral auxiliary | Enables stereocontrolled synthesis to produce specific enantiomers/diastereomers for chiral recognition studies. |
These synthetic endeavors provide a toolbox for chemists to systematically modify the this compound structure, creating tailored molecules for specific biological investigations.
Investigation of Molecular Recognition and Binding Modes with Biological Macromolecules
Understanding how this compound and its analogues interact with biological macromolecules like proteins and enzymes is fundamental to their development as research tools or therapeutic leads. The primary technique for elucidating these interactions at an atomic level is single-crystal X-ray diffraction.
A crystallographic study of the analogue 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one revealed that its piperidine ring adopts a chair conformation. nih.gov The analysis also showed that molecules in the crystal lattice are linked into dimers through specific non-covalent interactions, namely C—H⋯π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule. nih.gov This type of interaction is highly relevant in biological systems for the recognition of aromatic residues in proteins, such as phenylalanine, tyrosine, or tryptophan.
Furthermore, X-ray crystallography is indispensable for determining the absolute configuration of chiral analogues, which is critical for understanding stereospecific binding to macromolecules. The ability to separate and structurally confirm the identity of different diastereoisomers is a prerequisite for interpreting any differential biological activity. These structural insights are the foundation for computational modeling and the rational design of new analogues with enhanced binding affinity and selectivity.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For the piperidine class of compounds, SAR studies have been instrumental in optimizing molecules for various therapeutic targets. ajchem-a.comresearchgate.net The general principle involves synthesizing a series of analogues where specific parts of the molecule are systematically varied—such as the nature of substituents, their position, and stereochemistry—and then evaluating the impact of these changes on a specific biological assay. nih.gov
A compelling example of SAR in a related scaffold is the development of piperidinol analogues with anti-tuberculosis activity. nih.gov In this study, a library of compounds was generated to explore the impact of different substituents and stereochemistries on the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
The interactive table below showcases the SAR data for selected piperidinol analogues. nih.gov
| Compound | R Stereocenter | Ar-C Ring Substituent | MIC (µg/mL) |
| 4a | R | 4-F | 11.2 |
| 4b | R | 4-Cl | 1.4 |
| 4c | R | 4-Br | 5.3 |
| 4l | S | 4-Cl | 4.2 |
| 4m | S | 4-CF3 | 1.7 |
This data reveals key SAR insights:
Effect of Halogen: A chloro substituent at the para-position of the aryl C-ring (Compound 4b ) results in significantly higher potency (lower MIC) compared to a fluoro (Compound 4a ) or bromo (Compound 4c ) substituent. nih.gov
Effect of Stereochemistry: Comparing compounds with the same substituent but different stereochemistry at the hydroxyl group (e.g., 4b (R) vs. 4l (S)), the R-isomer demonstrates superior activity. nih.gov
Electronic Effects: The strongly electron-withdrawing trifluoromethyl group (Compound 4m ) also leads to high potency. nih.gov
Such SAR studies establish a clear pharmacophore, guiding the design of more potent and selective compounds. nih.gov By applying this methodology to analogues of this compound, researchers could systematically probe its interactions with various biological targets, such as enzymes or receptors, and optimize its molecular interaction profile. nih.govnih.gov
Potential in Materials Science Research
The chemical structure of this compound, specifically its terminal allyl group, suggests significant potential for applications in materials science as a functional monomer. nih.gov Allyl-functionalized polymers are a focus of intensive research due to their tailorable properties and applications in biomedicine and engineering. nih.gov The allyl group is a versatile chemical handle that can participate in various polymerization and post-modification reactions. nih.govmdpi.com
One of the most promising methods for utilizing the allyl group is through thiol-ene "click" chemistry. nih.gov This highly efficient reaction allows for the post-functionalization of polymers, meaning that a polymer can be synthesized first and then modified by attaching other molecules (e.g., drugs, biomolecules, or imaging agents) to the pendant allyl groups along the polymer chain. nih.gov
Furthermore, the allyl group has different reactivity in radical polymerization compared to vinyl or acrylate (B77674) groups. mdpi.com Studies on the copolymerization of allyl methacrylate (B99206) with divinylbenzene (B73037) have shown that the allyl groups are less prone to polymerize, leaving many of them unreacted along the polymer backbone. mdpi.com These remaining allyl groups can then serve as "anchor points" for subsequent chemical modifications, allowing for the creation of highly functionalized materials. mdpi.com
Research has also demonstrated that monomers containing a piperidine cycle can be successfully polymerized. researchcommons.orgresearchcommons.org For example, 1-chlorine-3-piperidine-2-propylmethacrylate has been synthesized and subjected to radical polymerization to create a novel polymer. researchcommons.orgresearchcommons.org This confirms the compatibility of the piperidine ring structure with polymerization processes.
Therefore, this compound could be used as a monomer or co-monomer to synthesize specialized polymers. The resulting materials would feature a repeating unit containing the polar, hydrogen-bonding lactam group of the piperidinone ring, which could impart unique solubility, thermal, or mechanical properties to the polymer. The pendant allyl groups would offer a site for cross-linking or for the covalent attachment of other functional moieties, making it a promising candidate for the development of new functional and smart materials.
Emerging Research Directions and Future Perspectives for 3 Prop 2 En 1 Yl Piperidin 2 One
Development of More Sustainable and Environmentally Benign Synthetic Routes
The synthesis of piperidone derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. researchgate.netnih.gov Future research on 3-(prop-2-en-1-yl)piperidin-2-one will undoubtedly prioritize the development of green and sustainable synthetic strategies. This could involve exploring one-pot, multi-component reactions that improve atom economy and reduce the number of purification steps. researchgate.nethse.ru The use of environmentally friendly solvents, renewable starting materials, and catalytic systems that can be easily recovered and reused will be paramount. researchgate.netresearchgate.net Drawing inspiration from the synthesis of other substituted piperidones, researchers may investigate enzymatic or chemo-enzymatic routes to introduce the allyl group with high stereoselectivity, minimizing the need for chiral auxiliaries or resolutions. nih.govyoutube.com
Exploration of Unprecedented Reactivity and Cascade Transformations for Complex Scaffold Construction
The true synthetic potential of this compound lies in the strategic manipulation of its functional groups. The allyl moiety and the lactam ring offer a rich playground for chemical transformations. Future studies are expected to delve into novel cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly construct complex molecular architectures. acs.orgacs.orgnih.govchinesechemsoc.org
The allyl group, for instance, can serve as a linchpin for various transformations, including:
Metathesis reactions: To form larger rings or for cross-coupling with other olefins.
Hydroformylation and other carbonylation reactions: To introduce aldehyde or ketone functionalities.
Palladium-catalyzed allylic substitution reactions: To introduce a wide range of nucleophiles. nih.govrsc.org
Radical additions and cyclizations: To forge new carbon-carbon bonds. nih.govnih.gov
Simultaneously, the lactam ring can be activated for ring-opening polymerizations to create novel functional polymers or can be further functionalized at the nitrogen or α-carbon positions. The combination of these reactive sites in a single molecule opens the door to intricate cascade sequences, leading to diverse and complex scaffolds with potential applications in drug discovery and materials science. acs.orgnih.gov
Advanced Computational Modeling for Structure-Property Relationships and Reaction Prediction
To accelerate the exploration of this compound, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, conformational preferences, and the transition states of potential reactions. acs.org This predictive power will allow researchers to:
Understand and predict the regioselectivity and stereoselectivity of reactions involving the allyl group and the lactam ring.
Design novel catalysts specifically tailored for transformations of this substrate.
Establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) to guide the design of new derivatives with desired biological or material properties. nih.govacs.org
By simulating reaction pathways and predicting outcomes, computational chemistry will minimize the need for extensive empirical screening, making the research process more efficient and cost-effective.
Design of Novel Functional Molecules Based on the this compound Scaffold for Chemical Biology Applications
The piperidine (B6355638) nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. researchgate.netnih.govencyclopedia.pubmdpi.comnih.gov The this compound scaffold, with its reactive allyl handle, is an ideal starting point for the design of novel functional molecules for chemical biology.
The allyl group can be readily modified through click chemistry or other biocompatible reactions to attach:
Fluorescent probes or biotin (B1667282) tags: For visualizing and isolating biological targets.
Photo-crosslinkers: To identify binding partners in a cellular context.
Drug-linkers: For the development of antibody-drug conjugates or other targeted therapies.
Furthermore, the piperidinone core itself can be elaborated to mimic the structures of known bioactive molecules or to explore new chemical space in the search for novel therapeutics. The versatility of this scaffold makes it a promising platform for developing tools to probe biological systems and for the discovery of new drug candidates. nih.govrsc.orgacs.orgnih.govontosight.ai
Integration into New Interdisciplinary Research Areas (e.g., nanoscience, supramolecular chemistry)
The unique combination of a polymerizable group (allyl) and a polar, hydrogen-bonding lactam unit makes this compound a compelling building block for materials science. Future research is likely to explore its integration into interdisciplinary fields such as nanoscience and supramolecular chemistry.
Potential applications in these areas include:
Functional Polymers: The allyl group can be polymerized to create novel polymers with pendant piperidinone units, which could have applications as biocompatible materials, drug delivery vehicles, or stimuli-responsive hydrogels.
Surface Modification: The molecule could be grafted onto the surface of nanoparticles or other materials to impart specific properties, such as improved biocompatibility or targeted binding.
Supramolecular Assemblies: The hydrogen-bonding capabilities of the lactam functionality could be exploited to direct the self-assembly of the molecule into well-defined supramolecular structures, such as nanotubes, vesicles, or organogels.
The exploration of this compound at the interface of organic chemistry, materials science, and biology is expected to yield a new generation of functional materials with tailored properties.
Q & A
Q. What are the recommended synthetic routes for 3-(prop-2-en-1-yl)piperidin-2-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, or alkylation of piperidin-2-one precursors. Key steps include:
- Allylation : Introducing the prop-2-en-1-yl group via alkylation under controlled conditions (e.g., using allyl bromide and a base like K₂CO₃ in polar aprotic solvents such as DMF) .
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Reaction temperature (often 60–80°C), solvent choice (e.g., THF for better solubility), and stoichiometric ratios are critical to minimize side reactions and maximize yield .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the piperidin-2-one core and allyl group connectivity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, using software like SHELXL for refinement .
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and alkene (C=C) stretches .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) or reference compounds .
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles and anisotropic displacement parameters .
- Dynamic NMR : Investigate conformational flexibility if splitting patterns or coupling constants are inconsistent .
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in allylation steps .
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for cyclization steps .
- In Situ Monitoring : Techniques like TLC or HPLC-MS to track intermediate formation and adjust conditions dynamically .
Q. How can computational modeling aid in understanding the compound’s reactivity and bioactivity?
- Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) using software like AutoDock .
- Molecular Dynamics (MD) : Simulate conformational changes in solution or protein-ligand complexes .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
Q. What experimental designs are recommended for evaluating the biological activity of this compound?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits .
- Dose-Response Curves : IC₅₀ determination with triplicate measurements to ensure reproducibility .
- Control Experiments : Compare with known inhibitors (e.g., ibuprofen for COX-2) to validate results .
Q. How can crystallographic data be leveraged to analyze intermolecular interactions in solid-state structures?
- Hirshfeld Surface Analysis : Quantify interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
- Packing Diagrams : Visualize crystal packing with WinGX/ORTEP to identify stabilizing interactions .
- Thermal Ellipsoids : Refine anisotropic displacement parameters in SHELXL to assess molecular rigidity .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across studies?
Q. What methods resolve inconsistencies in reaction mechanisms proposed for allylation steps?
- Isotopic Labeling : Use deuterated reagents to track proton transfer pathways .
- Kinetic Studies : Monitor reaction rates under varying conditions to distinguish between competing mechanisms .
- Computational Transition-State Analysis : Identify energetically favorable pathways via Gaussian calculations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
